N-(2-Hydroxypropyl)benzenecarboximidate
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Overview
Description
N-(2-Hydroxypropyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidatesThey resemble imines with an oxygen atom connected to the carbon atom of the C=N double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxypropyl)benzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. . The general mechanism involves the conversion of a nitrile to an imidate ester under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Pinner reaction remains a fundamental approach. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Rearrangement: Undergoes Chapman rearrangement to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Aminolysis: Ammonia or primary amines.
Rearrangement: Thermal conditions.
Major Products
Hydrolysis: Ester.
Aminolysis: Amidine.
Rearrangement: Amide.
Scientific Research Applications
N-(2-Hydroxypropyl)benzenecarboximidate has various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as protecting groups for alcohols.
Biology: Investigated for its interactions with proteins and potential as a drug delivery system.
Medicine: Explored for its use in polymeric drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropyl)benzenecarboximidate involves its role as an electrophile in various addition reactions. It can form stable complexes with proteins and other biomolecules, facilitating targeted delivery in drug delivery systems . The molecular targets and pathways involved include interactions with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: Used in drug delivery systems.
Benzyl trichloroethanimidate: Acts as a protecting group for alcohols.
Uniqueness
N-(2-Hydroxypropyl)benzenecarboximidate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form stable complexes with biomolecules. This makes it particularly valuable in drug delivery and organic synthesis.
Properties
CAS No. |
55277-94-6 |
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Molecular Formula |
C10H12NO2- |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)benzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/p-1 |
InChI Key |
HVEKOIABBLJFPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN=C(C1=CC=CC=C1)[O-])O |
Origin of Product |
United States |
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